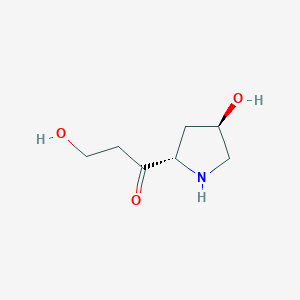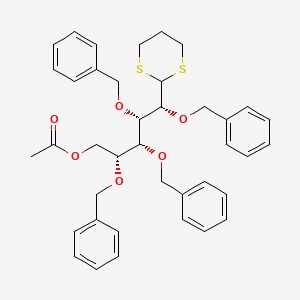
3-O-Benzyl-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Benzyl-D-mannose is a derivative of D-mannose, a naturally occurring sugar. This compound is characterized by the presence of a benzyl group attached to the third carbon of the mannose molecule. The benzylation of mannose enhances its chemical properties, making it a valuable intermediate in various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-D-mannose typically involves the selective protection and deprotection of hydroxyl groups on the mannose molecule. One common method starts with D-mannitol, which undergoes a series of reactions including benzylation and oxidation to yield this compound . The reaction conditions often involve the use of catalysts such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Benzyl-D-mannose undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like Collins reagent (CrO3·2Py) are used.
Reduction: Sodium borohydride (NaBH4) is commonly employed.
Substitution: Benzyl bromide (C6H5CH2Br) under basic conditions.
Major Products: The major products formed from these reactions include various benzylated derivatives and deprotected mannose molecules, which are useful intermediates in further synthetic applications .
Applications De Recherche Scientifique
3-O-Benzyl-D-mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a probe in studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-O-Benzyl-D-mannose involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial adhesion by mimicking the structure of natural mannose, thereby preventing infections . The benzyl group enhances its binding affinity and stability, making it a potent inhibitor in various biological assays.
Comparaison Avec Des Composés Similaires
- 2,3,4,6-Tetra-O-benzyl-D-mannose
- 3-O-Methyl-D-mannose
- 3-O-Benzyl-D-glucose
Comparison: Compared to its analogs, 3-O-Benzyl-D-mannose exhibits unique properties due to the specific positioning of the benzyl group. This positioning influences its reactivity and binding affinity in biological systems. For instance, this compound has been shown to have higher selectivity in glycosylation reactions compared to its tetra-benzylated counterpart .
Propriétés
Formule moléculaire |
C13H18O6 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(16)12(18)13(11(17)7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11-,12-,13-/m1/s1 |
Clé InChI |
RAEXDMCULJOFDK-FDYHWXHSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(C(C=O)O)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
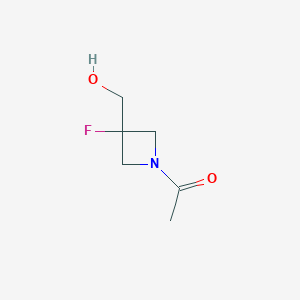
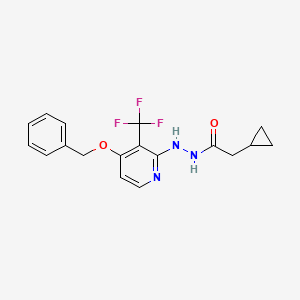
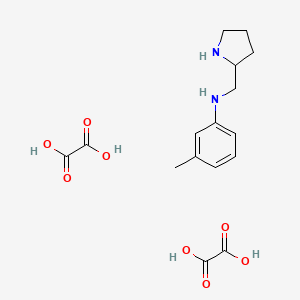
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)

![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)


![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)
![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
